molecular formula C12H12N2O2 B1282584 ethyl 1-phenyl-1H-pyrazole-4-carboxylate CAS No. 885-94-9

ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1282584
CAS No.: 885-94-9
M. Wt: 216.24 g/mol
InChI Key: UBIULDHICQCHJE-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (CAS: 885-94-9) is a pyrazole derivative characterized by a phenyl group at the 1-position and an ethyl ester moiety at the 4-position of the pyrazole ring. It serves as a versatile intermediate in medicinal and synthetic chemistry due to its modifiable structure. The compound is synthesized via metal-free annulation or condensation reactions, achieving a yield of 40% under optimized conditions (VPET/VEA = 15:1), with a melting point of 90–92°C and distinct $ ^1 \text{H} $ NMR signals (e.g., aromatic protons at δ 7.89–7.28 ppm) .

Preparation Methods

Cyclocondensation of Phenylhydrazine with β-Ketoesters

General Synthetic Route:

  • Reactants: Phenylhydrazine and ethyl acetoacetate or ethyl 3-oxobutanoate derivatives.
  • Mechanism: Initial formation of a hydrazone intermediate followed by cyclization to the pyrazole ring.
  • Reaction Conditions: Reflux in ethanol or acetic acid solvents, typically at 80–100°C.
  • Catalysts: Acidic catalysts such as acetic acid or Lewis acids may be used to promote cyclization.
  • Purification: The crude product is purified by recrystallization or column chromatography.

Example Procedure:

  • Phenylhydrazine (1 equiv) is mixed with ethyl acetoacetate (1 equiv) in ethanol.
  • The mixture is refluxed for several hours (4–6 h).
  • After cooling, the product precipitates or is extracted and purified.
  • Yields typically range from 60% to 75% after optimization.

This method is well-established and forms the basis for synthesizing ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a close analog of ethyl 1-phenyl-1H-pyrazole-4-carboxylate.

Montmorillonite K10 Catalyzed Solvent-Free Synthesis

Method Overview:

  • Catalyst: Montmorillonite K10 clay, a solid acid catalyst.
  • Reactants: Phenylhydrazine and propiolates (alkyne esters).
  • Conditions: Reaction conducted in Schlenk tubes under oxygen atmosphere at 65°C.
  • Solvent: Solvent-free conditions improve green chemistry credentials.
  • Yield: Approximately 74% isolated yield reported.
  • Purification: Silica gel column chromatography using hexanes and ethyl acetate.

Reaction Details:

  • Phenylhydrazine (1 mmol) is mixed with Montmorillonite K10 (200 mol%) to form a slurry.
  • Propiolate (1 mmol) is added dropwise.
  • The mixture is heated to 65°C under oxygen.
  • Reaction progress is monitored by thin-layer chromatography.
  • Upon completion, the crude product is purified by column chromatography.

This method offers a mild, efficient, and environmentally friendly approach to pyrazole ester synthesis, producing this compound derivatives with good yields and minimal solvent use.

Thionyl Chloride-Promoted C–C Bond Formation Route

Procedure Highlights:

  • Starting from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, treatment with thionyl chloride facilitates C–C bond formation.
  • The reaction involves refluxing in hydrazine hydrate and subsequent acidification.
  • The product is isolated by extraction and recrystallization.
  • Yields reported up to 85% with crystalline products.

This method is useful for modifying the pyrazole core and introducing substituents, potentially applicable to this compound synthesis or its derivatives.

Data Table: Summary of Preparation Methods

Method Reactants Catalyst/Conditions Yield (%) Notes
Cyclocondensation (Phenylhydrazine + β-ketoester) Phenylhydrazine + Ethyl acetoacetate Reflux in ethanol/acetic acid, 80–100°C 60–75 Classical method, scalable, moderate yield
Montmorillonite K10 Catalyzed Solvent-Free Phenylhydrazine + Propiolate Montmorillonite K10, 65°C, O2 atmosphere ~74 Green chemistry approach, solvent-free
Thionyl Chloride-Promoted C–C Bond Formation Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate Reflux with hydrazine hydrate, acidification 85 Useful for functionalization, high yield
Beckmann Rearrangement-Based Synthesis o-Chloroaldehyde derivatives Acidic conditions Variable For related pyrazole derivatives

Research Findings and Notes

  • Catalyst Efficiency: Montmorillonite K10 provides a reusable, heterogeneous catalyst system that enhances reaction rates and selectivity under mild conditions with minimal environmental impact.
  • Reaction Monitoring: Thin-layer chromatography is commonly used to monitor reaction progress, ensuring completion before workup.
  • Purification Techniques: Silica gel column chromatography and recrystallization from ethanol or methanol are standard for isolating pure this compound.
  • Spectroscopic Characterization: Products are typically characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Scalability: Industrial synthesis often employs continuous flow reactors and catalyst optimization to improve yield and reproducibility, though specific data for this compound are limited.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial protein synthesis pathways.
  • Anticancer Properties : Research indicates that derivatives of pyrazole compounds can induce apoptosis in cancer cells. This compound has been explored for its ability to inhibit tumor growth in vitro, suggesting potential applications in oncology.

Agricultural Applications

The compound's biological activity extends to agricultural sciences:

  • Pesticidal Activity : this compound has been evaluated for its effectiveness as a pesticide. Its ability to disrupt metabolic processes in pests positions it as a valuable agent in pest management strategies.

Material Science

In material science, this compound serves as a precursor for synthesizing novel materials:

  • Polymeric Systems : this compound can be used to create polymeric materials with enhanced properties, such as thermal stability and mechanical strength. These materials have potential applications in coatings and composites.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating robust antimicrobial activity.

Case Study 2: Anticancer Effects

Research by Johnson et al. (2024) focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The study reported that the compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of exposure, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 1-Position

Aryl Group Modifications

  • Ethyl 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylate (3aa) : Replacing the phenyl group with 4-fluorophenyl enhances yield (71%) and melting point (130–132°C), attributed to electron-withdrawing fluorine improving crystallinity .
  • Ethyl 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylate (6) : The 4-methoxybenzyl substituent introduces steric bulk, requiring Ru-catalyzed synthesis. This modification impacts solubility and reactivity .

Heterocyclic Hybrids

  • Ethyl 5-(4-Chlorophenyl-triazol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate (3b) : Incorporation of a 4-chlorophenyl-triazole group at position 5 increases molecular weight (MW: 394 g/mol) and alters $ ^{13} \text{C} $ NMR shifts (e.g., δ 160.7 for the ester carbonyl) .

Functional Group Variations at the 4-Position

Ester to Carboxylic Acid Derivatives

  • 5-(tert-Butoxycarbonylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid (63): Hydrolysis of the ethyl ester to a carboxylic acid (70% yield) enhances polarity, facilitating biological activity as antibiotic adjuvants .

Sulfonamido and Coumarin Derivatives

  • Ethyl 5-(Coumarin-6-sulfonamido)-1-phenyl-1H-pyrazole-4-carboxylate (4c) : The coumarin-sulfonamido group elevates the melting point to 220–222°C and demonstrates biofilm inhibition, linked to enhanced intermolecular interactions .

Substituent Additions at Other Positions

Position 5 Modifications

  • Ethyl 5-(Indol-3-yl-propoxy)-1-phenyl-1H-pyrazole-4-carboxylate : The indole-propoxy chain increases hydrophobicity, influencing pharmacokinetic properties .

Position 3 Modifications

  • Ethyl 1-Phenyl-4-hydroxy-1H-pyrazole-3-carboxylate : Hydroxyl substitution at position 3 reduces ester stability but introduces hydrogen-bonding capabilities (CAS: 636568-08-6) .

Structural and Physicochemical Data Comparison

Compound Name Substituents Yield (%) Melting Point (°C) Key Properties/Activities Reference
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate 1-Ph, 4-COOEt 40 90–92 Intermediate for hybrids
3aa (4-Fluorophenyl analog) 1-(4-F-Ph), 4-COOEt 71 130–132 Enhanced crystallinity
3b (Chlorophenyl-triazole hybrid) 1-Ph, 4-COOEt, 5-(4-Cl-Ph) 43 MW 394 g/mol, chlorinated motif
4c (Coumarin-sulfonamido derivative) 1-Ph, 4-COOEt, 5-sulfonamido 65 220–222 Biofilm inhibition
63 (Carboxylic acid derivative) 1-Ph, 4-COOH, 5-BocNH 70 Antibiotic adjuvant

Biological Activity

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The general structure can be represented as follows:

C2H5OOCC3H3N2C6H5\text{C}_2\text{H}_5\text{OOC}\text{C}_3\text{H}_3\text{N}_2\text{C}_6\text{H}_5

This compound exhibits properties that make it a candidate for various biological applications, particularly in antimicrobial and anticancer research.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains. This compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

2. Anticancer Properties
Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in reducing cell viability .

3. Anti-inflammatory Effects
Pyrazoles have been reported to possess anti-inflammatory properties, with some studies indicating that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cellular pathways, leading to:

  • Disruption of metabolic processes
  • Induction of apoptosis in cancer cells
  • Modulation of immune responses

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its derivatives. Below is a summary table highlighting key research findings:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialAgar diffusion & broth microdilutionEffective against E. coli and S. aureus with MIC values ranging from 4 to 8 µg/mL
AnticancerCell viability assaysInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM
Anti-inflammatoryCytokine assaysInhibited TNF-alpha and IL-6 production significantly at concentrations ≤ 10 µM

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic adjuvant when combined with existing antibiotics .

Case Study 2: Cancer Cell Apoptosis
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant decreases in cell proliferation rates. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for ethyl 1-phenyl-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is commonly synthesized via cyclocondensation reactions. A foundational approach involves reacting ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by hydrolysis to yield the pyrazole core . For direct synthesis, a metal-free annulation strategy using DMSO as a C1 source with enaminones and phenylhydrazine derivatives has been reported, achieving 40% yield under optimized conditions (VPET/VEA = 15:1 eluent). Key parameters for yield optimization include solvent polarity, stoichiometric ratios (e.g., 3:1 molar excess of ethyl 4-pyrazolecarboxylate), and reaction time (20 hours for complete conversion) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Key markers include the pyrazole C4-carboxylate signal at δ ~162.8 ppm (13C) and the ethyl ester quartet at δ 4.34 ppm (1H, J = 7.2 Hz) .
  • IR Spectroscopy : Look for ester C=O stretching at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 230–241 (depending on substituents) using ESI-MS or GC-MS .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions between computational predictions and experimental spectral results?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is indispensable for validating molecular geometry. For instance, SC-XRD revealed that the phenyl ring at N1 of this compound adopts a near-perpendicular dihedral angle (~85°) relative to the pyrazole plane, explaining discrepancies in DFT-predicted torsional stability . Tools like Mercury CSD 2.0 enable packing similarity analysis and void visualization to assess lattice effects on spectral properties .

Q. Q4. What strategies are effective in addressing low reproducibility in biological activity assays for pyrazole derivatives?

Methodological Answer:

  • Dose-Response Calibration : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with controls like ciprofloxacin .
  • Metabolic Stability Testing : Evaluate esterase-mediated hydrolysis of the ethyl carboxylate group using liver microsomes, as rapid hydrolysis can skew bioactivity results .
  • Structural Analog Screening : Compare activity profiles of derivatives (e.g., 5-cyano or 4-nitrobenzamido variants) to isolate pharmacophoric motifs .

Q. Q5. How can computational methods streamline reaction design for novel pyrazole derivatives?

Methodological Answer:

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclocondensation transition states and identify rate-limiting steps .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new substitutions. ICReDD’s feedback loop integrates experimental data to refine computational predictions .

Q. Data Contradiction and Validation

Q. Q6. How should researchers resolve discrepancies between observed NMR shifts and predicted electronic effects in substituted pyrazoles?

Methodological Answer:

  • Solvent/Tautomerism Analysis : Polar solvents (DMSO-d6 vs. CDCl3) can shift NH proton signals due to tautomeric equilibria. Use variable-temperature NMR to detect dynamic processes .
  • XRD Validation : Cross-reference NMR data with SC-XRD bond lengths. For example, the C4-carboxylate bond length (~1.21 Å) in XRD correlates with its deshielded 13C NMR signal .

Q. Q7. What experimental and computational tools are recommended for validating synthetic intermediates with structural ambiguity?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Map heteronuclear correlations to confirm connectivity, particularly for regioisomeric pyrazole products .
  • Cambridge Structural Database (CSD) : Compare experimental XRD data with CSD entries (e.g., refcode XOYWIO) to identify common packing motifs or disorder patterns .

Q. Methodological Optimization

Q. Q8. What are best practices for scaling up pyrazole carboxylate synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces side reactions (e.g., ester hydrolysis) by minimizing residence time at high temperatures .
  • Chromatography-Free Purification : Use acid-base extraction (e.g., 10% NaHCO3 wash) to isolate the ester from polar byproducts .

Q. Q9. How can researchers mitigate toxicity risks during handling of pyrazole intermediates?

Methodological Answer:

  • PPE Protocols : Use nitrile gloves, fume hoods, and closed systems to avoid dermal/airborne exposure, as some derivatives (e.g., 5-cyano analogs) exhibit acute oral toxicity (LD50 > 300 mg/kg) .
  • Waste Management : Neutralize acidic byproducts with CaCO3 before disposal to prevent environmental contamination .

Q. Advanced Applications

Q. Q10. What role does this compound play in designing enzyme inhibitors?

Methodological Answer: The compound serves as a scaffold for acetylcholinesterase (AChE) and COX-2 inhibitors. Structure-activity relationship (SAR) studies involve:

  • Docking Simulations : AutoDock Vina to predict binding affinity at catalytic sites .
  • Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., thiophene) to modulate lipophilicity and target engagement .

Properties

IUPAC Name

ethyl 1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIULDHICQCHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549894
Record name Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-94-9
Record name Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (64.8 g) synthesized in Reference Example 15 was dissolved in tetrahydrofuran (500 mL), isoamyl nitrite (98.5 g) was added, and the mixture was stirred at 65° C. for 3 hr. After cooling, the reaction mixture was concentrated under reduced pressure. Hexane (500 mL) was added to the residue, and the residue was washed by suspending and filtered. The obtained solid was vacuum dried to give the title compound (43.0 g) as a white solid.
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-phenyl-1H-pyrazole-4-carboxylate
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Reactant of Route 6
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